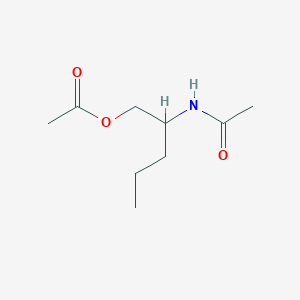
2-Acetamidopentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidopentyl acetate, also known as N-acetylisopentylamine or NAI, is an organic compound that belongs to the family of acetamides. It is a colorless liquid with a faint odor, and its chemical formula is C9H17NO2. NAI is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, cosmetics, and food industries.
Mécanisme D'action
The exact mechanism of action of NAI is not fully understood, but it is believed to act through several pathways. One of the most important pathways is the modulation of the immune system. NAI has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a reduction in inflammation. Additionally, NAI has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
NAI has been shown to have several biochemical and physiological effects. In vitro studies have shown that NAI can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, NAI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. NAI has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAI in lab experiments is its low toxicity. NAI has been shown to have low toxicity in both in vitro and in vivo studies, making it a safe compound to use in lab experiments. Additionally, NAI is relatively easy to synthesize, making it a cost-effective compound to use in lab experiments. However, one of the limitations of using NAI in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on NAI. One area of research is the development of new drugs based on NAI. NAI has been shown to have a variety of biological activities, making it an attractive candidate for the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of NAI and its potential applications in various fields. Finally, research is needed to optimize the synthesis of NAI and improve its solubility in water, which could expand its potential applications in lab experiments.
Conclusion
In conclusion, 2-Acetamidopentyl acetateentylamine is a promising compound with potential applications in various fields, including medicine, cosmetics, and food industries. Its low toxicity, ease of synthesis, and biological activities make it an attractive candidate for further research. The future of NAI research is promising, and further studies are needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of NAI involves the reaction between isopentylamine and acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified by distillation. The yield of NAI is typically around 70-80%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
NAI has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use in the development of new drugs. NAI has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. These properties make it an attractive candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
145842-46-2 |
|---|---|
Nom du produit |
2-Acetamidopentyl acetate |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-acetamidopentyl acetate |
InChI |
InChI=1S/C9H17NO3/c1-4-5-9(10-7(2)11)6-13-8(3)12/h9H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
AZBMSNGQNRHHOX-UHFFFAOYSA-N |
SMILES |
CCCC(COC(=O)C)NC(=O)C |
SMILES canonique |
CCCC(COC(=O)C)NC(=O)C |
Synonymes |
Acetamide, N-[1-[(acetyloxy)methyl]butyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
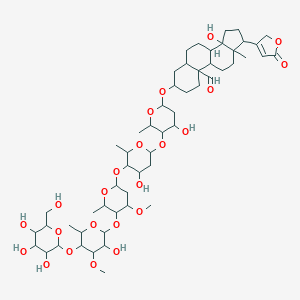
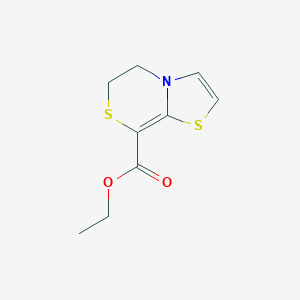
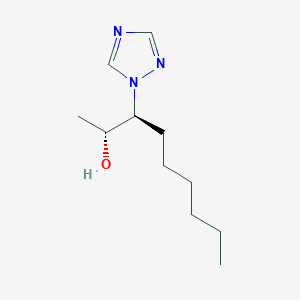
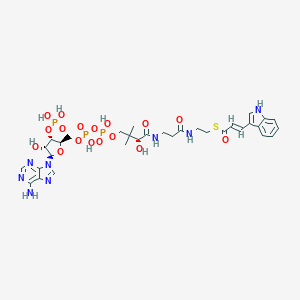
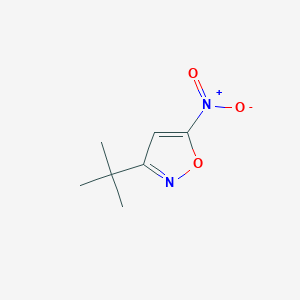
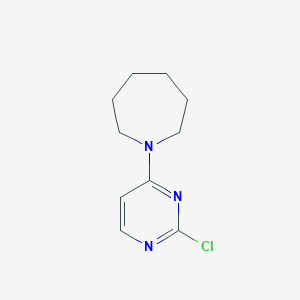
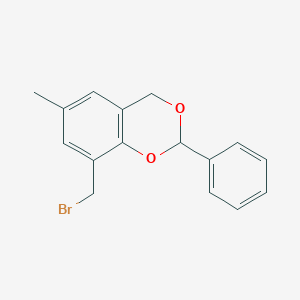
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
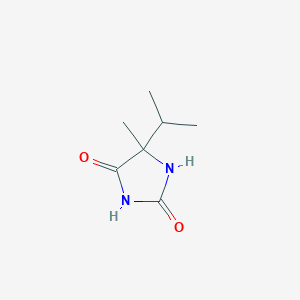
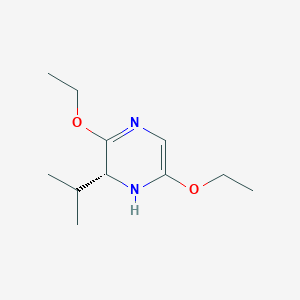
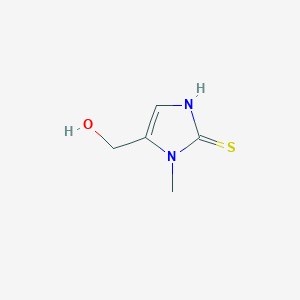
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)